molecular formula C15H12Cl2N4 B10839337 1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine

1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine

Cat. No.: B10839337
M. Wt: 319.2 g/mol
InChI Key: UMCSOEDKYUEPEK-UHFFFAOYSA-N
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Description

1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline core.

    Introduction of Chlorine Atoms: The quinoxaline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 7 positions.

    Benzylation: The chlorinated quinoxaline is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate (K2CO3).

    Hydrazine Substitution: Finally, the benzylated quinoxaline is reacted with hydrazine hydrate to introduce the hydrazine group at the 2-position.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.

    Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted quinoxalines, hydrazones, and amines.

Mechanism of Action

The mechanism of action of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other neurological disorders .

Properties

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C15H12Cl2N4/c16-10-7-12-13(8-11(10)17)20-15(21-18)14(19-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6,18H2,(H,20,21)

InChI Key

UMCSOEDKYUEPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N=C2NN)Cl)Cl

Origin of Product

United States

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